molecular formula C21H32N6O B4511335 3-[6-(Cyclooctylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(piperidin-1-yl)propan-1-one

3-[6-(Cyclooctylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(piperidin-1-yl)propan-1-one

Cat. No.: B4511335
M. Wt: 384.5 g/mol
InChI Key: VXBGLQFNPPBXJB-UHFFFAOYSA-N
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Description

3-[6-(Cyclooctylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(piperidin-1-yl)propan-1-one is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. Key structural attributes include:

  • Piperidin-1-yl-propan-1-one moiety at position 3, enhancing solubility and modulating pharmacokinetic properties.

This compound is hypothesized to target kinases or GPCRs due to its nitrogen-rich heterocyclic framework, which is common in kinase inhibitors and receptor modulators .

Properties

IUPAC Name

3-[6-(cyclooctylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-piperidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N6O/c28-21(26-15-7-4-8-16-26)14-13-20-24-23-19-12-11-18(25-27(19)20)22-17-9-5-2-1-3-6-10-17/h11-12,17H,1-10,13-16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBGLQFNPPBXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC2=NN3C(=NN=C3CCC(=O)N4CCCCC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(Cyclooctylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-[6-(Cyclooctylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-[6-(Cyclooctylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(piperidin-1-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[6-(Cyclooctylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Biological Activity Key Differences
Target Compound 6-Cyclooctylamino; 3-(piperidin-1-yl-propan-1-one) Putative kinase inhibition (hypothesized) High lipophilicity due to cyclooctyl group
3-{6-[(3-Methoxypropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(morpholin-4-yl)propan-1-one 6-(3-Methoxypropyl)amino; 3-morpholin-4-yl Kinase inhibition (in vitro assays) Morpholine enhances solubility vs. piperidine; reduced steric bulk
3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid 6-Piperidin-1-yl; 3-propanoic acid Tyrosine kinase inhibition (IC₅₀ = 12 nM) Carboxylic acid improves aqueous solubility but reduces BBB penetration
N-cyclopentyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide 6-Cyclopentyl; 4-carboxamide Kinase inhibition (e.g., MET kinase) Cyclopentyl offers intermediate lipophilicity; carboxamide stabilizes target binding
SGX523 6-Aryl; 3-methyl MET kinase inhibition (discontinued due to renal toxicity) Aryl substituents increase potency but introduce toxicity risks

Impact of Substituent Bulk and Polarity

  • Cyclooctylamino Group: The large, hydrophobic cyclooctyl group in the target compound may enhance membrane permeability compared to smaller substituents like cyclopropyl () or morpholine (). However, it could limit solubility, necessitating formulation optimization .
  • Piperidin-1-yl vs. Morpholin-4-yl : Piperidine’s higher basicity (pKa ~11) vs. morpholine’s (pKa ~8.3) may influence protonation states under physiological conditions, affecting target engagement and off-target interactions .

Biological Activity

The compound 3-[6-(Cyclooctylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(piperidin-1-yl)propan-1-one is a member of the triazolopyridazine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique structural features allow it to bind with high affinity to these targets, modulating their activity. The following pathways are involved:

  • Enzyme Inhibition : The compound may inhibit various enzymes, affecting metabolic pathways.
  • Receptor Modulation : It can activate or inhibit receptor signaling pathways, influencing cellular responses.
  • Protein-Protein Interaction Disruption : The compound may interfere with critical protein interactions necessary for cellular function.

Biological Activity Overview

Research indicates that compounds within the triazolopyridazine family exhibit a range of biological activities including:

  • Anticancer Activity : Some derivatives have shown promising results against various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Certain compounds demonstrate antibacterial and antifungal activities.
  • CNS Effects : Potential anxiolytic and antipsychotic effects have been noted in related compounds.

Anticancer Activity

A study investigated the cytotoxic effects of triazolopyridazine derivatives against cancer cell lines. The most promising derivative exhibited IC50 values of 1.06 μM against A549 (lung cancer), 1.23 μM against MCF-7 (breast cancer), and 2.73 μM against HeLa (cervical cancer) cells. This suggests significant potential for further development as an anticancer agent .

Enzyme Inhibition

In a comparative study of various triazolo-pyridazine derivatives, it was found that the compound significantly inhibited c-Met kinase activity with an IC50 value comparable to established inhibitors like Foretinib . This highlights its potential as a targeted therapy in cancers where c-Met is overexpressed.

Table 1: Biological Activity of Related Compounds

Compound NameTargetIC50 (μM)Activity Type
Compound 12e c-Met Kinase0.090Inhibitor
Compound AA549 Cells1.06Cytotoxic
Compound BMCF-7 Cells1.23Cytotoxic
Compound CHeLa Cells2.73Cytotoxic

Q & A

Q. What are the recommended synthetic routes for 3-[6-(Cyclooctylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(piperidin-1-yl)propan-1-one, and how can reaction efficiency be maximized?

The synthesis involves multi-step reactions, including cyclization and coupling steps. Key steps include:

  • Cyclooctylamine introduction : Reacting 6-chloro-triazolopyridazine derivatives with cyclooctylamine under reflux in ethanol or DMF, using catalysts like triethylamine to facilitate nucleophilic substitution .
  • Piperidine coupling : The propan-1-one moiety is introduced via a nucleophilic acyl substitution reaction with piperidine, often requiring anhydrous conditions and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) .
  • Optimization : Monitor reaction progress with TLC/HPLC. Use microwave-assisted synthesis or controlled heating (60–80°C) to reduce side products. Yields can be improved by optimizing stoichiometry (1:1.2 molar ratio of precursors) and solvent polarity .

Q. Which analytical methods are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify cyclooctylamino, triazolopyridazine, and piperidine moieties. Key signals include aromatic protons (δ 8.1–8.5 ppm) and piperidine methylenes (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~465) .
  • HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradients, UV detection at 254 nm) .

Q. How should researchers design pharmacological assays to evaluate this compound’s bioactivity?

  • In vitro binding assays : Use fluorescence polarization or SPR to measure affinity for target receptors (e.g., kinase enzymes). Include positive controls (e.g., staurosporine for kinase inhibition) and dose-response curves (1 nM–10 µM) .
  • Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare IC₅₀ values to structural analogs. Use DMSO as a vehicle (≤0.1% v/v) to avoid solvent toxicity .
  • Solubility : Pre-solubilize in DMSO for stock solutions, then dilute in PBS (pH 7.4) with 0.1% Tween-80 for in vivo studies .

Q. What are the critical physicochemical properties (e.g., solubility, stability) to consider during formulation?

  • Solubility : Poor aqueous solubility (logP ~3.5 predicted). Use co-solvents (e.g., PEG-400) or cyclodextrin complexes for in vivo studies .
  • Stability : Store lyophilized powder at 2–8°C. In solution, avoid prolonged exposure to light or acidic conditions (pH <5 degrades the triazole ring) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reported pharmacological studies (e.g., conflicting binding affinities)?

  • Orthogonal assays : Validate binding results using both biochemical (e.g., kinase activity assays) and cellular (e.g., Western blot for downstream targets) approaches .
  • Structural analysis : Perform X-ray crystallography or molecular docking to identify binding modes. Compare with analogs to pinpoint substituent effects (e.g., cyclooctyl vs. morpholine groups) .
  • Batch variability : Characterize compound purity (HPLC ≥95%) and confirm stereochemistry (if applicable) via chiral HPLC .

Q. What strategies are effective for optimizing synthetic yield while minimizing side products?

  • Catalyst screening : Test Pd/Cu catalysts for coupling steps or organocatalysts for cyclization .
  • Design of Experiments (DOE) : Vary temperature (40–100°C), solvent (DMF vs. THF), and reaction time (12–48 hrs) to identify optimal conditions .
  • Workup optimization : Use liquid-liquid extraction (ethyl acetate/water) to remove unreacted amines, followed by recrystallization (ethanol/water) .

Q. How can structure-activity relationships (SAR) be explored relative to triazolopyridazine analogs?

  • Substituent modification : Replace cyclooctylamino with smaller (cyclopentyl) or bulkier (adamantyl) groups to assess steric effects on binding .
  • Functional group swaps : Substitute piperidine with morpholine or pyrrolidine to evaluate electronic contributions .
  • Computational modeling : Use QSAR models or MD simulations to predict bioactivity and prioritize synthetic targets .

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill management : Absorb spills with vermiculite, dispose as hazardous waste. Decontaminate surfaces with ethanol .
  • Waste disposal : Collect organic waste in sealed containers labeled “halogenated compounds” for incineration .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Thermal stability : Conduct TGA/DSC to identify decomposition temperatures (>200°C typical for triazolopyridazines) .
  • Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC. Store in amber vials .
  • pH stability : Incubate in buffers (pH 3–9) and assess degradation products using LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[6-(Cyclooctylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(piperidin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-[6-(Cyclooctylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(piperidin-1-yl)propan-1-one

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